![molecular formula C21H22N4O2 B2440859 5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034469-70-8](/img/structure/B2440859.png)
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, also known as PIPER, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. PIPER is a small molecule that belongs to the isoxazole family, which is known for its diverse biological activities.
Scientific Research Applications
Cancer Therapy and Tyrosine Kinase Inhibition
- Imatinib , commercially available as Gleevec , is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell growth and proliferation . Imatinib binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions, making it an essential tool in cancer therapy.
Metal-Organic Frameworks (MOFs)
- Researchers have explored the use of this compound in constructing metal-organic frameworks (MOFs) . Specifically, it serves as a flexible achiral ligand in the synthesis of MOFs with metals such as zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) . These MOFs exhibit diverse properties and applications, including gas storage, catalysis, and drug delivery.
Anti-Tubercular Agents
- In the quest for potent anti-tubercular agents, this compound has been investigated. Cell viability studies using in vitro MTT assays revealed its potential activity against tuberculosis . Further research is needed to optimize its efficacy and safety for clinical use.
Indole Derivatives and Anti-HIV Activity
- The compound’s structural features resemble those found in indole derivatives. For instance, Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies, suggesting anti-HIV-1 activity . This highlights its potential in antiviral drug development.
Biological Studies and Molecular Interactions
- Researchers have studied the compound’s crystal structure, revealing its extended conformation and infinite H-bonded chains formed through amide, amine, and pyrimidine groups . Understanding these interactions contributes to our knowledge of molecular behavior and biological processes.
Pharmaceutical Intermediates
- The compound is categorized as a pharmaceutical intermediate, indicating its relevance in drug synthesis and development . Its unique structure may serve as a building block for designing novel pharmaceutical compounds.
Mechanism of Action
Target of Action
Similar compounds have been known to targettyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, metabolism, and apoptosis.
Mode of Action
It’s known that similar compounds interact with their targets through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to have a broad range of biological properties, affecting various pathways related toantibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity onHEK-293 (human embryonic kidney) cells , indicating that these compounds are non-toxic to human cells . This suggests that the compound could have favorable bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This suggests that the compound could have potent antimicrobial effects.
properties
IUPAC Name |
5-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-13-20(27-24-19)17-5-2-1-3-6-17)23-14-16-8-11-25(12-9-16)18-7-4-10-22-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRWBXPTNQCXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide |
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